molecular formula C12H7N3O3S B5504991 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B5504991
M. Wt: 273.27 g/mol
InChI Key: PJKOCQRSHMZZPS-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group and a 2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide, NaOH)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: 5-(4-aminophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Sulfoxides or sulfones of the thienyl group

Scientific Research Applications

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the thienyl group, which may affect its electronic properties and reactivity.

    3-(2-thienyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its biological activity and chemical behavior.

    5-(4-aminophenyl)-3-(2-thienyl)-1,2,4-oxadiazole:

Uniqueness

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is unique due to the presence of both the nitrophenyl and thienyl groups, which confer distinct electronic and steric properties. These features make the compound versatile for various applications in materials science, medicinal chemistry, and organic synthesis.

Properties

IUPAC Name

5-(4-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)12-13-11(14-18-12)10-2-1-7-19-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKOCQRSHMZZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-thiopheneamidoxime (10 g, 0.07 mole) and p-nitrobenzoyl chloride (13 g, 0.07 mole) in 400 ml of dry dioxane, 1 ml of BF3 -ethyl ether is added and the mixture is heated to reflux for 16 hours. Evaporation of the solvent in vacuo gives a dark solid. It is decolorized by treating with Darco (CHCl3). The solvent is concentrated in vacuo and the product is crystallized from ethanol to give 12.5 g (65%) of product, m.p. 169°-171°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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